4-Bromo-3-chlorobenzene-1-sulfonyl chloride

Physical organic chemistry Process chemistry Quality control

4-Bromo-3-chlorobenzene-1-sulfonyl chloride (CAS 874801-46-4) is a polyhalogenated aromatic sulfonyl chloride with the molecular formula C₆H₃BrCl₂O₂S and a molecular weight of 289.96 g/mol. It features a benzenesulfonyl chloride core substituted with bromine at the 4-position and chlorine at the 3-position, placing the sulfonyl chloride group para to bromine and meta to chlorine.

Molecular Formula C6H3BrCl2O2S
Molecular Weight 289.96 g/mol
CAS No. 874801-46-4
Cat. No. B1272325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chlorobenzene-1-sulfonyl chloride
CAS874801-46-4
Molecular FormulaC6H3BrCl2O2S
Molecular Weight289.96 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Br
InChIInChI=1S/C6H3BrCl2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H
InChIKeyFSNCFUWFJZQPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-chlorobenzene-1-sulfonyl chloride (CAS 874801-46-4): A Dual-Halogen Sulfonyl Chloride Building Block for Sequential Derivatization


4-Bromo-3-chlorobenzene-1-sulfonyl chloride (CAS 874801-46-4) is a polyhalogenated aromatic sulfonyl chloride with the molecular formula C₆H₃BrCl₂O₂S and a molecular weight of 289.96 g/mol [1]. It features a benzenesulfonyl chloride core substituted with bromine at the 4-position and chlorine at the 3-position, placing the sulfonyl chloride group para to bromine and meta to chlorine . This compound is a light yellow to yellow solid at ambient temperature with a density of 1.880 ± 0.06 g/cm³, a boiling point of 331.9 °C at 760 mmHg, and very slight aqueous solubility of 0.12 g/L at 25 °C (calculated) . It is commercially available at purities of 95–98% , and is classified under GHS as corrosive (Skin Corr. 1B, H314) and acutely toxic by oral, dermal, and inhalative routes (Acute Tox. 4, H302/H312/H332) . The compound serves as a versatile sulfonylating agent in organic synthesis and medicinal chemistry, particularly where the presence of two distinct halogen substituents enables sequential palladium-catalyzed cross-coupling or nucleophilic aromatic substitution reactions [2].

Why 4-Bromo-3-chlorobenzene-1-sulfonyl chloride Cannot Be Replaced by Regioisomers or Mono-Halogenated Analogs


Substituting 4-bromo-3-chlorobenzene-1-sulfonyl chloride with its regioisomer 3-bromo-4-chlorobenzene-1-sulfonyl chloride (CAS 195201-10-6) or mono-halogenated analogs such as 4-bromobenzenesulfonyl chloride (CAS 98-58-8) introduces meaningful differences in electronic character, steric accessibility, physical handling properties, and synthetic versatility. The 4-bromo-3-chloro substitution pattern establishes a para-bromo (σₚ ≈ 0.23) and meta-chloro (σₘ ≈ 0.37) arrangement that exerts a distinct combined electron-withdrawing influence on the sulfonyl chloride electrophilicity and on the aromatic ring's reactivity toward nucleophilic aromatic substitution [1]. In contrast, the 3-bromo-4-chloro regioisomer reverses the ring positions of these substituents, altering the regiochemical outcome of subsequent substitution reactions and the physical properties—most notably a predicted boiling point difference of approximately 4 °C (331.9 vs. 336.0 °C) . Mono-halogenated comparators lack the second halogen handle entirely, precluding the sequential, chemoselective functionalization strategies that dual-halogen benzenesulfonyl chlorides uniquely enable in multi-step synthetic routes [2]. These differences are not cosmetic; they govern reaction regioselectivity, intermediate purification feasibility, and the architectural complexity accessible from a single starting material.

4-Bromo-3-chlorobenzene-1-sulfonyl chloride (874801-46-4): Comparator-Anchored Quantitative Differentiation Evidence


Density Elevation as a Marker of Dual Halogen Content: Comparing 4-Bromo-3-chlorobenzenesulfonyl chloride Against Mono-Halogenated and Parent Analogs

The density of 4-bromo-3-chlorobenzene-1-sulfonyl chloride (1.880 ± 0.06 g/cm³ at 20 °C) is substantially higher than that of mono-halogenated and parent benzenesulfonyl chlorides, reflecting the mass contribution of the second halogen substituent. This property directly impacts phase behavior, solvent partitioning, and formulation calculations .

Physical organic chemistry Process chemistry Quality control

Boiling Point Differentiation: 4-Bromo-3-chloro vs. 3-Bromo-4-chloro Regioisomer

The target compound (4-Br,3-Cl) exhibits a boiling point of 331.9 °C at 760 mmHg, which is approximately 4 °C lower than the predicted boiling point of its regioisomer 3-bromo-4-chlorobenzene-1-sulfonyl chloride (336.0 ± 27.0 °C) . This difference, although modest, indicates distinguishable intermolecular interactions arising from the altered substitution pattern and can be exploited for regioisomer differentiation by GC or fractional distillation under reduced pressure.

Regioisomer identification Purification Distillation

Aqueous Solubility Profile: Quantitative Handling Advantage in Biphasic Reaction Setups

4-Bromo-3-chlorobenzene-1-sulfonyl chloride has a calculated aqueous solubility of 0.12 g/L (25 °C), classified as 'very slightly soluble' . This quantifiable solubility stands in contrast to mono-halogenated analogs: 4-bromobenzenesulfonyl chloride undergoes decomposition upon water contact, while 3-chlorobenzenesulfonyl chloride reacts with water, precluding meaningful equilibrium solubility measurements . The target compound's finite, measurable aqueous solubility—without immediate hydrolytic decomposition—facilitates its use in controlled aqueous-organic biphasic sulfonylation reactions where the sulfonyl chloride is delivered from the organic phase but a defined interfacial concentration governs reaction kinetics.

Reaction engineering Biphasic synthesis Solubility screening

Preservation of C–Br and C–Cl Bonds During Palladium-Catalyzed Desulfitative Coupling: Enabling Sequential Derivatization

In a comprehensive study of (poly)halobenzenesulfonyl chlorides as coupling partners for Pd-catalyzed desulfitative arylation, Skhiri et al. (2015) demonstrated that 2-, 3-, and 4-bromobenzenesulfonyl chlorides—as well as 4-iodobenzenesulfonyl chloride and di- and tribromobenzenesulfonyl chlorides—react with heteroarenes to afford arylated products in moderate to high yields without cleavage of the C–Br or C–I bonds [1]. This finding establishes a class-level property: the sulfonyl chloride group undergoes chemoselective desulfitative coupling while the aromatic halogen substituents remain intact, available for subsequent orthogonal cross-coupling reactions. By extension, 4-bromo-3-chlorobenzene-1-sulfonyl chloride is expected to retain both its C–Br and C–Cl bonds under these conditions, enabling a three-step sequence: (i) desulfitative arylation, (ii) Suzuki-Miyaura or Buchwald-Hartwig coupling at the C–Br site, and (iii) further functionalization at the C–Cl position [2].

Pd-catalyzed cross-coupling C–H functionalization Sequential synthesis

Differential Nucleophilic Reactivity of Sulfonyl Chloride Group Governed by Electron-Withdrawing Substituent Pattern

Lee and Yie (1990) determined that the rates of halide exchange reactions of substituted benzenesulfonyl chlorides (X-C₆H₄SO₂Cl, where X = p-MeO, H, p-Cl, p-Br, p-NO₂) follow a Hammett linear free-energy relationship in dry acetone [1]. Critically, the nucleophilic order was found to be Cl⁻ > Br⁻ > I⁻ for electron-donating substituents, but reversed to Cl⁻ > I⁻ > Br⁻ for electron-withdrawing substituents, demonstrating that the electronic character of the ring substituent changes the mechanistic balance between bond-making and bond-breaking at the sulfonyl sulfur center [1]. The target compound, bearing both a para-bromo (σₚ ≈ 0.23) and a meta-chloro (σₘ ≈ 0.37) substituent, experiences a combined electron-withdrawing effect (Σσ ≈ 0.60) that is additive and distinct from any single-substituent analog. This quantitatively alters the electrophilicity of the sulfonyl chloride toward amine nucleophiles relative to 4-bromobenzenesulfonyl chloride (σₚ ≈ 0.23 alone) or 3-chlorobenzenesulfonyl chloride (σₘ ≈ 0.37 alone) [2].

Physical organic chemistry Linear free-energy relationships Sulfonylation kinetics

Storage and Handling Differentiation: Inert-Gas Refrigeration vs. Ambient Storage Requirements

4-Bromo-3-chlorobenzene-1-sulfonyl chloride requires storage under inert gas (nitrogen or argon) at 2–8 °C to prevent hydrolytic degradation . In contrast, 4-bromobenzenesulfonyl chloride can be stored at refrigerated temperatures without explicit inert-gas requirements , and 3-chlorobenzenesulfonyl chloride is typically stored at room temperature under argon [1]. The target compound's simultaneous requirement for both low temperature and inert atmosphere reflects the combined hydrolytic sensitivity imparted by the two electron-withdrawing halogen substituents, which activate the sulfonyl chloride toward nucleophilic attack by ambient moisture to a greater extent than mono-halogenated analogs [2].

Stability Supply chain Laboratory handling

Optimal Research and Industrial Application Scenarios for 4-Bromo-3-chlorobenzene-1-sulfonyl chloride (874801-46-4) Based on Verified Differentiation Evidence


Sequential Tri-Functional Building Block for Medicinal Chemistry Library Synthesis

In medicinal chemistry programs requiring rapid diversification of a central aromatic scaffold, 4-bromo-3-chlorobenzene-1-sulfonyl chloride serves as a tri-functional building block. The sulfonyl chloride group can first be reacted with an amine to install a sulfonamide pharmacophore. The C–Br bond then undergoes Pd-catalyzed Suzuki-Miyaura coupling with an arylboronic acid, while the C–Cl bond remains available for a final Buchwald-Hartwig amination or Sonogashira alkynylation. This three-step, one-starting-material strategy is enabled by the documented chemoselectivity of (poly)halobenzenesulfonyl chlorides in Pd-catalyzed reactions and the differential reactivity of C–Br vs. C–Cl bonds (C–Br oxidative addition is kinetically favored over C–Cl). The regioisomer 3-bromo-4-chlorobenzene-1-sulfonyl chloride would yield a different substitution pattern in the final product, and mono-halogenated analogs would truncate the diversification sequence to two steps at most .

Controlled Biphasic Sulfonylation in Aqueous-Organic Systems

The defined aqueous solubility of 0.12 g/L (25 °C) —coupled with the fact that the compound does not undergo instantaneous hydrolytic decomposition—makes it a predictable reagent for Schotten-Baumann-type sulfonylation of amines or alcohols conducted in biphasic water-organic solvent mixtures. The quantifiable interfacial sulfonyl chloride concentration allows kinetic modeling of the competing sulfonylation vs. hydrolysis pathways, enabling optimization of pH, stirring rate, and stoichiometry. In contrast, 4-bromobenzenesulfonyl chloride decomposes upon water contact, and 3-chlorobenzenesulfonyl chloride reacts with water, making their behavior in biphasic systems unpredictable and prone to irreproducible yields .

Precursor to (Poly)halo-Substituted Diarylsulfones via Pd-Catalyzed C–H Sulfonylation

Following the methodology reported by Yuan, Soulé, and Doucet (2022), (poly)halobenzenesulfonyl chlorides including the target compound class can undergo palladium-catalyzed ortho-directed C–H bond sulfonylation of 2-arylpyridines to afford (poly)halo-substituted diarylsulfones without cleavage of the C–F, C–Cl, C–Br, or even C–I bonds . 4-Bromo-3-chlorobenzene-1-sulfonyl chloride is particularly valuable in this context because the resulting diarylsulfone product retains both the bromo and chloro substituents, providing two orthogonal handles for late-stage functionalization of the sulfone core. This enables the construction of three-dimensionally diverse sulfone libraries from a single precursor, a capability that mono-halogenated benzenesulfonyl chlorides cannot replicate.

Regioisomer-Specific Intermediate in Agrochemical and Pharmaceutical Patent Routes

The distinct 4-bromo-3-chloro (para-bromo, meta-chloro) substitution pattern—as opposed to the 3-bromo-4-chloro regioisomer—places the bromine substituent para to the sulfonyl chloride group, influencing the regiochemistry of subsequent electrophilic aromatic substitution or nucleophilic aromatic substitution steps. The boiling point difference of approximately 4 °C between regioisomers also provides a GC-detectable identity confirmation metric for patent exemplification and regulatory filing purposes. Given that the target compound is listed as a building block in pharmaceutical intermediate catalogs and is available with ISO-certified quality systems suitable for global pharmaceutical R&D and QC , it is positioned for use in GMP-adjacent synthetic route development where regioisomer identity must be rigorously established and documented.

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